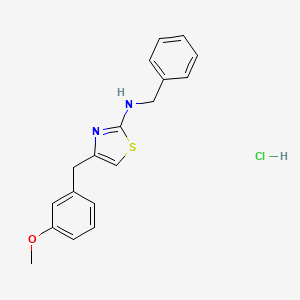

N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride

Description

N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound’s structure also includes benzyl and methoxybenzyl groups, which contribute to its unique chemical properties.

Properties

IUPAC Name |

N-benzyl-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS.ClH/c1-21-17-9-5-8-15(11-17)10-16-13-22-18(20-16)19-12-14-6-3-2-4-7-14;/h2-9,11,13H,10,12H2,1H3,(H,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDJHXAVPPPCNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=CSC(=N2)NCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride typically involves the nucleophilic addition reaction of a thiazole derivative with benzyl and methoxybenzyl halides. One common method involves the reaction of 2-aminothiazole with benzyl chloride and 3-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetone at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Thiazole Ring Formation

The synthesis of the thiazole core is foundational. Common methods include cyclization reactions involving thiourea and carbonyl precursors (e.g., ketones or aldehydes) under acidic or basic conditions. For instance, thiourea reacts with acryloyl chloride derivatives to form thiazole intermediates . In some cases, 1,3-thiazolidine-2,4-dione derivatives undergo Knoevenagel condensation with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) to generate thiazole precursors .

Key Reaction :

Benzyl Group Substitution on the Amine

The benzyl group is introduced to the amine moiety via alkylation or reductive amination . For instance, reacting the amine with benzyl halide in the presence of a base (e.g., K₂CO₃) or reducing an imine intermediate (formed by reacting the amine with benzaldehyde) using sodium borohydride . This step tailors the compound’s lipophilicity and receptor-binding properties .

Mechanism :

or

Hydrochloride Salt Formation

The amine group is protonated with hydrochloric acid to form the hydrochloride salt, improving solubility and shelf-life.

Reaction :

Reaction Conditions and Reagents

-

Solvents : Ethanol is commonly used for substitution reactions .

-

Catalysts : Piperidine or K₂CO₃ may accelerate substitution steps .

-

Purification : Thin-layer chromatography (TLC) is employed to monitor reaction progress.

Challenges and Considerations

-

Regioselectivity : Ensuring correct substitution on the thiazole ring requires precise control of leaving groups and reaction conditions.

-

Stability : The hydrochloride salt is more stable than the free amine but may decompose under basic conditions.

This compound’s synthesis leverages established thiazole chemistry, with substitutions tailored for specific biological applications . The hydrochloride form enhances its utility in pharmaceutical formulations.

Scientific Research Applications

Chemistry

In the field of chemistry, N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride serves as a building block for synthesizing more complex molecules. It can act as a reagent in various organic reactions, facilitating the development of novel compounds with desired properties.

Biology

This compound is under investigation for its potential as an enzyme inhibitor . Studies have shown that it interacts with biological macromolecules, which could lead to the development of new therapeutic agents. For instance, compounds with similar thiazole structures have demonstrated inhibitory activity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Medicine

This compound has been explored for its therapeutic potential against various diseases, including cancer and bacterial infections. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development aimed at targeting cancer cells and pathogenic bacteria.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of thiazole derivatives, revealing that certain modifications led to increased cytotoxicity against cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase Inhibition | Enzyme (AChE) | 2.7 | |

| Antimicrobial Activity | E. coli | 10 | |

| Anticancer Activity | MCF7 (breast cancer) | 5.0 |

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and as a precursor for synthesizing other industrially relevant compounds. Its unique chemical properties allow it to be incorporated into various chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

- N-(4-methoxybenzyl)(4-methoxyphenyl)methanamine

- 4-Methoxybenzylamine

- (4-methoxyphenyl)methanamine

Uniqueness

N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride is unique due to its specific combination of benzyl, methoxybenzyl, and thiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in its interactions with biological targets .

Biological Activity

N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride is a thiazole derivative recognized for its diverse biological activities. This compound has been investigated for its potential applications in pharmacology, particularly in the fields of oncology and antimicrobial therapy. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Thiazole derivatives, including this compound, exhibit their biological effects through various mechanisms:

- Enzyme Inhibition : These compounds can inhibit specific enzymes involved in critical biochemical pathways, which may lead to therapeutic effects in diseases such as cancer and infections.

- Receptor Interaction : They may also interact with cellular receptors, altering signaling pathways that contribute to cell survival and proliferation.

- Cytotoxic Effects : The compound has shown potential cytotoxic activity against various cancer cell lines by disrupting microtubule dynamics, similar to known chemotherapeutic agents like colchicine .

Biological Activities

This compound has been associated with several biological activities:

-

Anticancer Activity :

- Research indicates that thiazole derivatives can exhibit significant antiproliferative effects against multiple human cancer cell lines. For instance, compounds structurally related to this thiazole showed IC50 values in the low nanomolar range against various cancer types .

- The mechanism of action often involves binding to the colchicine site on tubulin, leading to apoptosis through caspase activation .

- Antimicrobial Properties :

- Neuroprotective Effects :

Case Studies and Experimental Data

Several studies have explored the biological activity of thiazole derivatives:

- Antiproliferative Studies : A study involving a series of thiazole compounds revealed that this compound exhibited potent antiproliferative activity with IC50 values significantly lower than those of standard treatments like doxorubicin .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 3e | MCF-7 | 1.7 |

| 3e | HT-29 | 38 |

| CA-4 | A549 | 1000 |

- Neuroprotective Studies : In vitro studies demonstrated that this compound could protect PC12 cells from H₂O₂-induced damage, indicating its potential for treating neurodegenerative conditions .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is closely related to its structural components:

Q & A

Q. What are the common synthetic routes for N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride?

The synthesis typically involves coupling thiazol-2-amine derivatives with substituted benzyl halides or carbonyl reagents. Key methods include:

- Condensation reactions : Reacting 4-(3-methoxybenzyl)thiazol-2-amine with benzyl chloride derivatives in polar aprotic solvents (e.g., pyridine) under reflux, yielding ~70–72% purity after recrystallization .

- Multi-step protocols : Starting from α-bromoketones and thioureas in ethanol with DIPEA as a base, followed by purification via column chromatography .

- Acid-mediated coupling : Using glacial acetic acid and sodium acetate to facilitate amide bond formation, achieving ~67% yield .

Q. What spectroscopic and analytical techniques are used to confirm the molecular structure?

- 1H/13C NMR : Aromatic protons (δ 6.89–7.67 ppm), methoxy groups (δ ~3.73 ppm), and thiazole carbons (δ 152–166 ppm) are diagnostic .

- IR spectroscopy : Peaks at ~1660 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N–H stretch) confirm thiazole and amine functionalities .

- X-ray crystallography : Resolves hydrogen bonding (e.g., N–H⋯Cl⁻ interactions) and crystal packing, critical for stability analysis .

Q. What are the primary biological targets of this compound?

Thiazole derivatives often target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism. The amide and benzyl groups facilitate binding to active sites, as seen in nitazoxanide analogs . Additional targets include kinases and antimicrobial pathways due to the thiazole core’s electron-rich heterocycle .

Q. What safety precautions are recommended during synthesis?

- Use PPE (gloves, goggles) and work in a fume hood due to volatile solvents (e.g., pyridine, acetic acid).

- Avoid inhalation of hydrochloride salt aerosols; store in a dry, inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How do solvent polarity and reaction time influence synthesis yield and purity?

- Polar solvents (e.g., glacial acetic acid) : Enhance protonation of intermediates, accelerating amide coupling but risking side reactions (e.g., esterification) .

- Non-polar solvents (e.g., benzene) : Reduce byproduct formation but require longer reaction times (~6–12 hours) for ~70% yield .

- Optimization strategy : Monitor via TLC and adjust solvent/base ratios to balance reactivity and purity .

Q. How do intermolecular hydrogen bonds affect the compound’s stability and crystallinity?

- N–H⋯Cl⁻ and C–H⋯O/F bonds : Stabilize crystal packing into dimers or chains, as shown in X-ray studies. For example, N1–H1⋯N2 interactions form centrosymmetric dimers, while C4–H4⋯F2 bonds enhance lattice rigidity .

- Impact on solubility : Strong hydrogen bonding reduces aqueous solubility but improves thermal stability, critical for formulation .

Q. How can researchers resolve contradictions in reported synthesis yields?

Q. What role do protonation sites play in biological activity?

- Hydrochloride salt formation : Protonation at the thiazole nitrogen enhances water solubility and bioavailability. In analogs, protonation at pyridine/pyrazine moieties alters hydrogen-bonding patterns, affecting enzyme inhibition .

- SAR studies : Modifying substituents (e.g., methoxy vs. chloro groups) tunes pKa and binding affinity, as shown in mono-hydrobromide salt derivatives .

Q. How can structure-activity relationship (SAR) studies guide analog design?

- Substituent effects : Electron-donating groups (e.g., methoxy) on the benzyl ring enhance antimicrobial activity by improving membrane permeability .

- Thiazole modifications : Replacing the benzyl group with pyridinyl or pyrazinyl heterocycles increases selectivity for kinase targets, as demonstrated in anti-cancer analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.